Cas no 2138190-87-9 (1-[(2-Bromo-6-nitrophenyl)methyl]-4-(propan-2-yl)piperazine)
1-[(2-Bromo-6-nitrophenyl)methyl]-4-(propan-2-yl)piperazine Chemical and Physical Properties
Names and Identifiers
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- EN300-766231
- 2138190-87-9
- 1-[(2-bromo-6-nitrophenyl)methyl]-4-(propan-2-yl)piperazine
- 1-[(2-Bromo-6-nitrophenyl)methyl]-4-(propan-2-yl)piperazine
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- Inchi: 1S/C14H20BrN3O2/c1-11(2)17-8-6-16(7-9-17)10-12-13(15)4-3-5-14(12)18(19)20/h3-5,11H,6-10H2,1-2H3
- InChI Key: FWWZNHTWPBOKEN-UHFFFAOYSA-N
- SMILES: BrC1=CC=CC(=C1CN1CCN(C(C)C)CC1)[N+](=O)[O-]
Computed Properties
- Exact Mass: 341.07389g/mol
- Monoisotopic Mass: 341.07389g/mol
- Isotope Atom Count: 0
- Hydrogen Bond Donor Count: 0
- Hydrogen Bond Acceptor Count: 4
- Heavy Atom Count: 20
- Rotatable Bond Count: 3
- Complexity: 327
- Covalently-Bonded Unit Count: 1
- Defined Atom Stereocenter Count: 0
- Undefined Atom Stereocenter Count : 0
- Defined Bond Stereocenter Count: 0
- Undefined Bond Stereocenter Count: 0
- XLogP3: 2.9
- Topological Polar Surface Area: 52.3Ų
1-[(2-Bromo-6-nitrophenyl)methyl]-4-(propan-2-yl)piperazine Pricemore >>
| Related Categories | No. | Product Name | Cas No. | Purity | Specification | Price | update time | Inquiry |
|---|---|---|---|---|---|---|---|---|
| Enamine | EN300-766231-1.0g |
1-[(2-bromo-6-nitrophenyl)methyl]-4-(propan-2-yl)piperazine |
2138190-87-9 | 95% | 1.0g |
$728.0 | 2024-05-22 | |
| Enamine | EN300-766231-0.05g |
1-[(2-bromo-6-nitrophenyl)methyl]-4-(propan-2-yl)piperazine |
2138190-87-9 | 95% | 0.05g |
$612.0 | 2024-05-22 | |
| Enamine | EN300-766231-0.1g |
1-[(2-bromo-6-nitrophenyl)methyl]-4-(propan-2-yl)piperazine |
2138190-87-9 | 95% | 0.1g |
$640.0 | 2024-05-22 | |
| Enamine | EN300-766231-0.25g |
1-[(2-bromo-6-nitrophenyl)methyl]-4-(propan-2-yl)piperazine |
2138190-87-9 | 95% | 0.25g |
$670.0 | 2024-05-22 | |
| Enamine | EN300-766231-0.5g |
1-[(2-bromo-6-nitrophenyl)methyl]-4-(propan-2-yl)piperazine |
2138190-87-9 | 95% | 0.5g |
$699.0 | 2024-05-22 | |
| Enamine | EN300-766231-2.5g |
1-[(2-bromo-6-nitrophenyl)methyl]-4-(propan-2-yl)piperazine |
2138190-87-9 | 95% | 2.5g |
$1428.0 | 2024-05-22 | |
| Enamine | EN300-766231-5.0g |
1-[(2-bromo-6-nitrophenyl)methyl]-4-(propan-2-yl)piperazine |
2138190-87-9 | 95% | 5.0g |
$2110.0 | 2024-05-22 | |
| Enamine | EN300-766231-10.0g |
1-[(2-bromo-6-nitrophenyl)methyl]-4-(propan-2-yl)piperazine |
2138190-87-9 | 95% | 10.0g |
$3131.0 | 2024-05-22 |
1-[(2-Bromo-6-nitrophenyl)methyl]-4-(propan-2-yl)piperazine Related Literature
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2. Fatty acid eutectic mixtures and derivatives from non-edible animal fat as phase change materials†Pau Gallart-Sirvent,Marc Martín,Gemma Villorbina,Mercè Balcells,Aran Solé,Luisa F. Cabeza,Ramon Canela-Garayoa RSC Adv., 2017,7, 24133-24139
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Eric Besson,Stéphane Gastaldi,Emily Bloch,Selma Aslan,Hakim Karoui,Olivier Ouari,Micael Hardy Analyst, 2019,144, 4194-4203
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Sowmyalakshmi Venkataraman RSC Adv., 2015,5, 73807-73813
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Partha Laskar,Christine Dufès Nanoscale Adv., 2021,3, 6007-6026
Additional information on 1-[(2-Bromo-6-nitrophenyl)methyl]-4-(propan-2-yl)piperazine
Research Brief on 1-[(2-Bromo-6-nitrophenyl)methyl]-4-(propan-2-yl)piperazine (CAS: 2138190-87-9)
1-[(2-Bromo-6-nitrophenyl)methyl]-4-(propan-2-yl)piperazine (CAS: 2138190-87-9) is a novel chemical compound that has recently garnered attention in the field of chemical biology and medicinal chemistry. This compound, characterized by its unique bromo-nitro-phenyl and isopropyl-piperazine moieties, has shown potential as a key intermediate in the synthesis of pharmacologically active molecules. Recent studies have explored its applications in drug discovery, particularly in the development of targeted therapies for neurological disorders and cancer.
The compound's structural features suggest its utility as a versatile building block in organic synthesis. The presence of a bromo-nitro-phenyl group offers opportunities for further functionalization, while the isopropyl-piperazine moiety may contribute to enhanced bioavailability and receptor binding affinity. Preliminary research indicates that derivatives of this compound exhibit promising activity as modulators of specific neurotransmitter receptors, making it a candidate for further investigation in central nervous system (CNS) drug development.
Recent studies have employed computational modeling and in vitro assays to evaluate the binding interactions of 1-[(2-Bromo-6-nitrophenyl)methyl]-4-(propan-2-yl)piperazine with various biological targets. Molecular docking simulations suggest potential affinity for dopamine and serotonin receptors, which could have implications for treating psychiatric disorders such as schizophrenia and depression. Additionally, its nitro group has been investigated for potential prodrug applications, where enzymatic reduction could release active metabolites in targeted tissues.
In the context of cancer research, this compound has been explored as a precursor for the synthesis of kinase inhibitors. The bromo substituent provides a handle for palladium-catalyzed cross-coupling reactions, enabling the construction of diverse compound libraries for high-throughput screening. Recent patent filings indicate growing commercial interest in this chemical scaffold, with several pharmaceutical companies investigating its derivatives as potential anticancer agents.
The synthetic routes to 1-[(2-Bromo-6-nitrophenyl)methyl]-4-(propan-2-yl)piperazine have been optimized in recent publications, with emphasis on improving yield and purity. Green chemistry approaches have been applied to reduce the environmental impact of its production, including the use of catalytic methods and safer solvents. Analytical characterization by NMR, HPLC-MS, and X-ray crystallography has confirmed the compound's structure and purity, supporting its use in rigorous biological studies.
While preclinical data appear promising, further research is needed to fully elucidate the pharmacological profile of this compound and its derivatives. Current investigations are focusing on structure-activity relationship (SAR) studies to optimize its biological activity and reduce potential off-target effects. The compound's stability, metabolic profile, and toxicity are also under evaluation to assess its suitability for clinical development.
In conclusion, 1-[(2-Bromo-6-nitrophenyl)methyl]-4-(propan-2-yl)piperazine represents an interesting chemical entity with multiple potential applications in medicinal chemistry. Its unique structure and demonstrated biological activity make it a valuable subject for ongoing research in both academic and industrial settings. Future studies will likely explore its therapeutic potential in greater depth, potentially leading to novel drug candidates for various diseases.
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